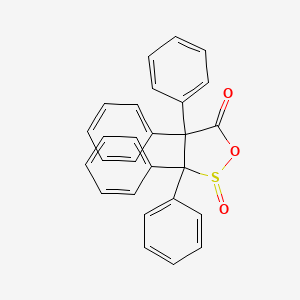
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of oxathiolanes, which are heterocyclic compounds containing sulfur and oxygen atoms in a five-membered ring. The presence of four phenyl groups attached to the ring enhances its stability and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide typically involves the reaction of diphenyl disulfide with diphenyl ketone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate sulfoxide, which subsequently undergoes cyclization to form the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of catalysts such as Lewis acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of phenyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4-Tetraphenyl-1,2-dithiolane-5-one: Similar structure but contains sulfur atoms instead of oxygen.
3,3,4,4-Tetraphenyl-1,2-oxathiolane: Lacks the ketone group, resulting in different reactivity and properties.
3,3,4,4-Tetraphenyl-1,2-oxathiane: Contains a six-membered ring instead of a five-membered ring.
Uniqueness
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is unique due to its combination of phenyl groups and the oxathiolane ring. This structure imparts enhanced stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
71816-86-9 |
|---|---|
Molekularformel |
C27H20O3S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-oxo-3,3,4,4-tetraphenyloxathiolan-5-one |
InChI |
InChI=1S/C27H20O3S/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27(31(29)30-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
CIFDPSYRKUSXHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)OS(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


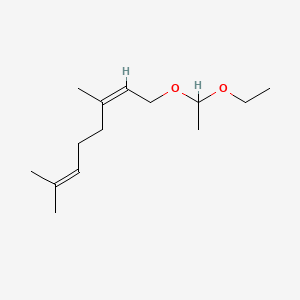
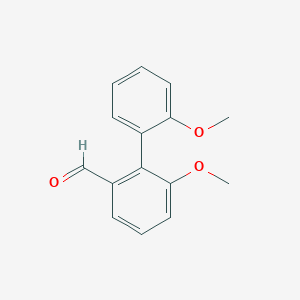
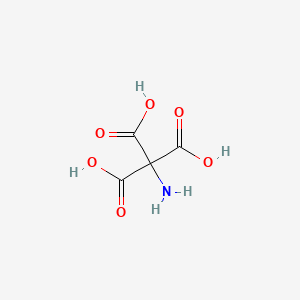
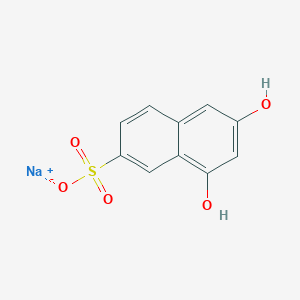
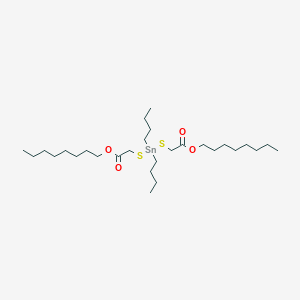

![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
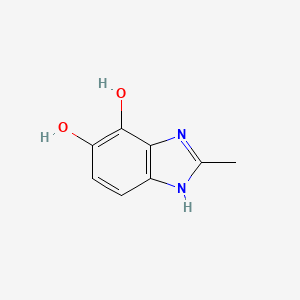
![Thymine,[2-14C]](/img/structure/B13788745.png)

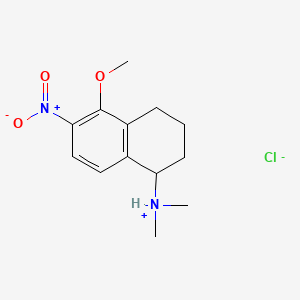
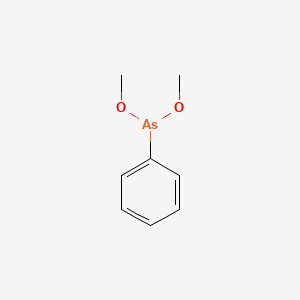
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788782.png)
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)
